1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of 4-fluoro-3-methoxyaniline with oxirane (ethylene oxide) to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea may involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-[(oxolan-2-yl)methyl]urea
- 1-(3-Methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea
- 1-(4-Fluoro-3-methoxyphenyl)-3-methylurea
Uniqueness
1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The oxolan-2-ylmethyl group also adds to its distinct properties compared to other urea derivatives.
Properties
Molecular Formula |
C13H17FN2O3 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C13H17FN2O3/c1-18-12-7-9(4-5-11(12)14)16-13(17)15-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
InChI Key |
FJPCOCSOLKQRTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NCC2CCCO2)F |
Origin of Product |
United States |
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